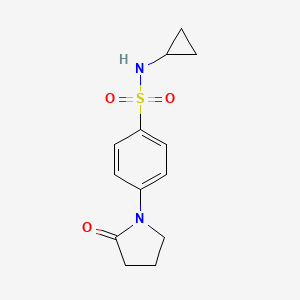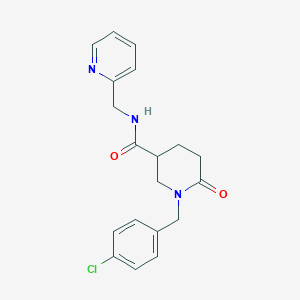![molecular formula C21H26N2O3S B5100705 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B5100705.png)
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide is a chemical compound that is commonly known as S44121. It is a novel and potent antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. S44121 has been extensively studied for its potential use in treating various psychiatric and neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Mécanisme D'action
S44121 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By blocking the activity of the D3 receptor, S44121 reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior in animal models of addiction. Additionally, by blocking the activity of the D3 receptor, S44121 reduces the release of dopamine in the mesolimbic pathway, which is involved in the reward system and is overactive in addiction and schizophrenia.
Biochemical and physiological effects:
S44121 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in treating addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in treating this disorder. Additionally, S44121 has been shown to have neuroprotective effects in animal models of Parkinson's disease, indicating its potential use in treating this disorder as well.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using S44121 in lab experiments include its potency and selectivity as a dopamine D3 receptor antagonist, which allows for precise manipulation of the dopamine system. Additionally, S44121 has been extensively studied in animal models, allowing for a better understanding of its effects and potential therapeutic applications. However, the limitations of using S44121 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are several future directions for research on S44121. One potential direction is to further investigate its potential therapeutic applications, including its use in treating addiction, schizophrenia, and Parkinson's disease. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects. Finally, there is a need for the development of more potent and selective dopamine D3 receptor antagonists for use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of S44121 involves the reaction of 4-aminobenzamide with 2-methyl-1-piperidinesulfonyl chloride and 2-phenylethylamine in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation reaction, followed by a sulfonylation reaction, resulting in the formation of S44121.
Applications De Recherche Scientifique
S44121 has been extensively studied for its potential use in treating various psychiatric and neurological disorders. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. S44121 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in treating addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia, indicating its potential use in treating this disorder. Additionally, S44121 has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting its potential use in treating this disorder as well.
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-5-6-16-23(17)27(25,26)20-12-10-19(11-13-20)21(24)22-15-14-18-8-3-2-4-9-18/h2-4,8-13,17H,5-7,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKGEBFUXKRFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B5100630.png)


![1-[(dibenzylamino)methyl]-2-naphthol](/img/structure/B5100655.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5100663.png)
![5-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5100665.png)
![5-amino-N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5100670.png)


![5-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100683.png)
![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)
![3-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5100725.png)
![4-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5100733.png)